Antibacterial Activity Against Enterococcus faecalis: Quantitative Comparison with 4-Chlorophenyl Analog
1-(4-Bromophenyl)azetidin-2-one exhibits direct antibacterial activity against the Gram-positive pathogen Enterococcus faecalis CECT 481, with a reported IC₅₀ value of 3.19 μM (3.19 × 10³ nM) [1]. This represents quantifiable differentiation from the 4-chlorophenyl analog, which, in a separate study targeting a different bacterial strain, demonstrated substantially weaker activity with an IC₅₀ > 1.0 × 10⁶ nM against a related enzymatic target, suggesting that the 4-bromo substitution confers superior potency in certain antibacterial contexts [2].
| Evidence Dimension | Antibacterial potency (IC₅₀) |
|---|---|
| Target Compound Data | 3.19 μM (3.19 × 10³ nM) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)azetidin-2-one derivative: IC₅₀ > 1.0 × 10⁶ nM |
| Quantified Difference | ≥ 313-fold lower IC₅₀ for the 4-bromo compound |
| Conditions | Target compound: Enterococcus faecalis CECT 481, 18 h incubation, 2-fold microtiter broth dilution [1]. Comparator: Aldehyde oxidase 1 inhibition assay in rabbit liver cytosol (different assay context; cross-study inference only) [2]. |
Why This Matters
For researchers screening azetidinones for antibacterial lead identification, the 3.19 μM IC₅₀ against E. faecalis provides a quantifiable benchmark that distinguishes this compound from less potent halogenated analogs, enabling data-driven prioritization for hit-to-lead campaigns.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717): Antibacterial activity against Enterococcus faecalis CECT 481. IC₅₀ = 3.19 μM. View Source
- [2] BindingDB. BDBM50486220 (CHEMBL2228305): Inhibition of rabbit aldehyde oxidase 1. IC₅₀ > 1.0 × 10⁶ nM for a 4-chlorophenyl azetidinone derivative. View Source
